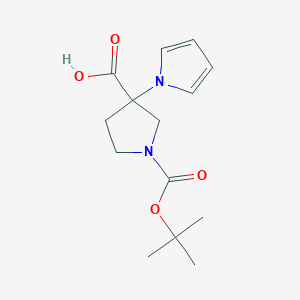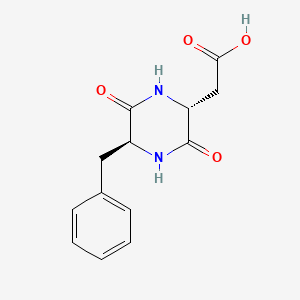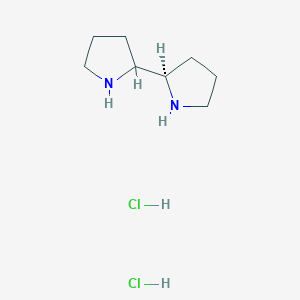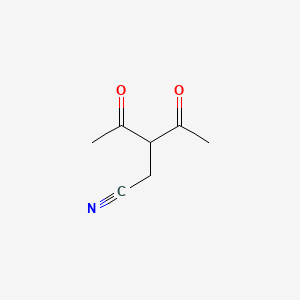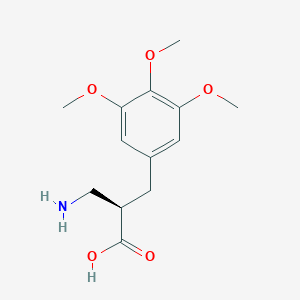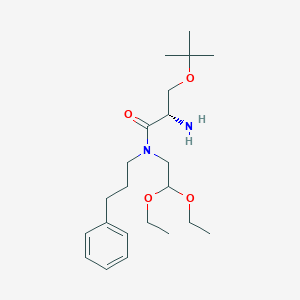
(S)-2-Amino-3-(tert-butoxy)-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(tert-butoxy)-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chiral center, making it an enantiomerically pure substance, which is crucial for its specific interactions in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(tert-butoxy)-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the tert-butoxy group: This step involves the protection of the hydroxyl group using tert-butyl groups under acidic conditions.
Introduction of the amino group: This can be achieved through reductive amination or other suitable methods.
Attachment of the diethoxyethyl group: This step involves the reaction of the intermediate with diethoxyethane under controlled conditions.
Coupling with the phenylpropyl group: This final step involves the coupling of the intermediate with a phenylpropyl halide or similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-3-(tert-butoxy)-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or ethers.
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-(tert-butoxy)-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-(tert-butoxy)-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-3-(tert-butoxy)-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide: The enantiomer of the compound, with potentially different biological activities.
2-Amino-3-(tert-butoxy)-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide: The racemic mixture of the compound.
2-Amino-3-(tert-butoxy)-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)butanamide: A structurally similar compound with a different carbon chain length.
Uniqueness
(S)-2-Amino-3-(tert-butoxy)-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide is unique due to its specific chiral center, which imparts distinct stereochemical properties. This can lead to unique interactions with biological targets, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C22H38N2O4 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-(2,2-diethoxyethyl)-3-[(2-methylpropan-2-yl)oxy]-N-(3-phenylpropyl)propanamide |
InChI |
InChI=1S/C22H38N2O4/c1-6-26-20(27-7-2)16-24(15-11-14-18-12-9-8-10-13-18)21(25)19(23)17-28-22(3,4)5/h8-10,12-13,19-20H,6-7,11,14-17,23H2,1-5H3/t19-/m0/s1 |
Clave InChI |
RAXVHARXAWYZCK-IBGZPJMESA-N |
SMILES isomérico |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)[C@H](COC(C)(C)C)N)OCC |
SMILES canónico |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)C(COC(C)(C)C)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15221523.png)
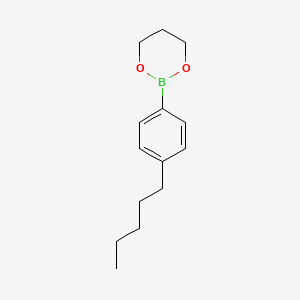
![5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B15221549.png)
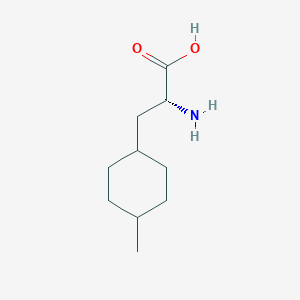
![5-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B15221553.png)
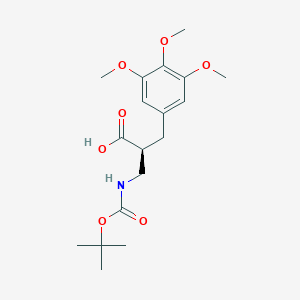
![Pyrazolo[1,5-a]pyrazine-3-carbohydrazide](/img/structure/B15221571.png)
